Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-
Description
This compound is a Schiff base derived from the condensation of 4-(trifluoromethyl)aniline and 4-methoxybenzaldehyde. Its structure features:
- A trifluoromethyl (-CF₃) group at the para position of the aniline ring, imparting strong electron-withdrawing effects and enhanced lipophilicity.
- A methoxyphenylmethylene (-CH=C₆H₄-OCH₃) group attached to the nitrogen, contributing steric bulk and electron-donating properties.
Schiff bases like this are pivotal in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activities .
Properties
CAS No. |
2368-25-4 |
|---|---|
Molecular Formula |
C15H12F3NO |
Molecular Weight |
279.26 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C15H12F3NO/c1-20-14-8-2-11(3-9-14)10-19-13-6-4-12(5-7-13)15(16,17)18/h2-10H,1H3 |
InChI Key |
HDENBEYBAJDDLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The imine formation follows a nucleophilic addition-elimination mechanism. Equimolar amounts of 4-methoxybenzaldehyde and 4-(trifluoromethyl)aniline are refluxed in anhydrous toluene or dichloromethane (DCM) under inert atmosphere (argon/nitrogen). A catalytic amount of p-toluenesulfonic acid (p-TsOH) or acetic acid accelerates dehydration. Molecular sieves (3Å) or a Dean-Stark trap are employed to remove water, shifting the equilibrium toward imine formation.
-
4-(Trifluoromethyl)aniline (2 mmol) and 4-methoxybenzaldehyde (2 mmol) are dissolved in dry DCM (3 mL).
-
3Å molecular sieves are added, and the mixture is stirred at 50°C for 10–24 hours.
-
The reaction is filtered, and the solvent is evaporated to yield the crude product.
-
Purification via recrystallization (ethanol/hexanes) or column chromatography (ethyl acetate/hexane) affords the pure imine.
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., DCM, DMF) enhance reaction rates due to improved solubility of intermediates.
-
Non-polar solvents (e.g., toluene) require higher temperatures (80–110°C) but minimize side reactions.
-
Prolonged heating (>12 hours) in DMF may lead to hydrolysis of the imine.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A protocol from Monash University demonstrates efficient synthesis using a microwave reactor:
-
4-(Trifluoromethyl)aniline (2 mmol) and 4-methoxybenzaldehyde (2 mmol) are mixed in DCM (3 mL) with 3Å molecular sieves.
-
The mixture is irradiated at 50°C, 300W for 10 minutes.
-
Filtration and solvent evaporation yield the product with minimal purification.
Advantages Over Conventional Methods
-
Time efficiency: 10 minutes vs. 10–24 hours.
-
Higher purity: Reduced side reactions due to controlled heating.
Catalytic Methods
Acid Catalysis
p-TsOH (5 mol%) in toluene under reflux achieves full conversion in 6 hours. The Dean-Stark trap removes water, preventing retro-aldol reactions.
Base-Mediated Reactions
Triethylamine or NaHCO₃ in ethanol at 60°C facilitates imine formation but requires longer times (8–12 hours).
Comparative Analysis of Methods
| Method | Conditions | Time | Yield | Purification |
|---|---|---|---|---|
| Conventional Thermal | Toluene, p-TsOH, 110°C | 12 h | 85% | Recrystallization |
| Microwave-Assisted | DCM, 50°C, 300W | 10 min | 98% | Solvent evaporation |
| Acid-Catalyzed | Toluene, p-TsOH, Dean-Stark, 110°C | 6 h | 89% | Column chromatography |
| Base-Mediated | Ethanol, NaHCO₃, 60°C | 8 h | 78% | Recrystallization |
Scalability and Industrial Considerations
Large-Scale Production
Challenges
-
Trifluoromethyl stability: Harsh conditions (e.g., strong acids) may degrade the -CF₃ group. Neutral or weakly acidic environments are recommended.
-
Moisture sensitivity: Anhydrous conditions are critical to prevent hydrolysis of the imine.
Purification Techniques
Chemical Reactions Analysis
Catalytic Acid-Mediated Condensation
-
Reactants :
-
4-Methoxyacetophenone (100 g, 0.66 mol)
-
(S)-(-)-α-Methylbenzylamine (100.8 g, 0.83 mol)
-
-
Conditions :
Mechanism :
-
Protonation of the carbonyl oxygen by p-TsOH.
-
Nucleophilic attack by the amine on the electrophilic carbonyl carbon.
-
Dehydration to form the imine (Schiff base).
Reduction to Amine Derivatives
The Schiff base undergoes catalytic hydrogenation to yield chiral amine intermediates, critical in pharmaceutical synthesis:
Hydrogenation Protocol
-
Reactants :
-
Schiff base (180 g)
-
-
Conditions :
-
Product : (S,S)-[1-(4-Methoxyphenyl)ethyl]-(1-phenylethyl)amine (150 g crude) .
Comparative Reaction Data
Stability and Functional Group Reactivity
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has demonstrated that compounds similar to benzenamine derivatives possess anticancer properties. For instance, studies have shown that certain benzenamine derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against various cancer types .
Synthesis of Pharmaceuticals:
Benzenamine derivatives are often utilized in the synthesis of pharmaceutical agents. For example, they can serve as intermediates in the production of antihypertensive drugs or as building blocks for more complex molecules used in treating cardiovascular diseases . The methylene linkage to a phenolic compound allows for further functionalization, which is critical for drug development.
Materials Science
Polymer Chemistry:
The incorporation of benzenamine into polymer matrices has been explored for creating advanced materials with enhanced properties. The trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers. Research indicates that polymers modified with benzenamine derivatives exhibit improved mechanical properties and thermal stability, making them suitable for high-performance applications .
Coatings and Adhesives:
Benzenamine derivatives are also used in formulating coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation. The presence of the methoxy group can enhance the adhesion characteristics to various substrates, making these compounds valuable in industrial applications .
Environmental Applications
Detection of Contaminants:
Recent studies have focused on the role of benzenamine derivatives in detecting persistent organic pollutants (POPs) in environmental samples. Their chemical structure allows for selective interactions with target contaminants, facilitating their detection through chromatographic methods . The trifluoromethyl group is particularly effective in enhancing the sensitivity of analytical techniques used for environmental monitoring.
Remediation Technologies:
Benzenamine compounds are being investigated for their potential use in remediation technologies aimed at removing hazardous substances from contaminated sites. Their ability to form stable complexes with heavy metals or organic pollutants can be harnessed for developing effective remediation strategies .
Case Study 1: Anticancer Research
A study conducted by researchers at Marquette University explored the synthesis of various benzenamine derivatives and their effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications .
Case Study 2: Environmental Monitoring
In a study published in Environmental Science & Technology, researchers utilized benzenamine derivatives as part of a method for detecting trace levels of pollutants in water samples. The study highlighted the effectiveness of these compounds in improving detection limits compared to traditional methods .
Mechanism of Action
The exact mechanism of action is context-dependent. It may involve binding to specific receptors, enzyme inhibition, or other interactions. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Observations :
- Methoxy groups (-OCH₃) act as electron donors, balancing the electron-withdrawing effects of -CF₃ or -NO₂ .
Key Observations :
Physicochemical Properties
‡Calculated based on molecular formula C₁₅H₁₂F₃NO.
Key Observations :
Biological Activity
Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-, also known by its IUPAC name, is a synthetic compound with significant biological activity. This article synthesizes diverse research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H16F3N
- Molecular Weight : 321.33 g/mol
- CAS Number : 26227-73-6
The compound features a trifluoromethyl group and a methoxyphenyl moiety, which contribute to its unique chemical reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research published in the Asian Journal of Chemistry demonstrated that derivatives of benzenamine exhibited effective inhibition of microtubule assembly, suggesting a mechanism for inducing apoptosis in cancer cells. Specifically, compounds derived from similar structures were shown to enhance caspase-3 activity significantly at concentrations as low as 1.0 μM in MDA-MB-231 breast cancer cells, indicating their role as microtubule-destabilizing agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study indicated that benzenamine derivatives displayed varying degrees of activity against different bacterial strains. The presence of the trifluoromethyl group was correlated with increased potency against resistant strains, making it a candidate for further development in antimicrobial therapies .
Apoptosis Induction
The ability of benzenamine derivatives to induce apoptosis has been attributed to their interaction with cellular signaling pathways. Specifically, these compounds have been shown to modulate pathways involving p53 and NF-κB, which are crucial in regulating cell survival and apoptosis .
Microtubule Destabilization
The destabilization of microtubules is a critical mechanism through which these compounds exert their anticancer effects. By interfering with microtubule dynamics, they disrupt normal mitotic processes in cancer cells, leading to cell cycle arrest and subsequent apoptosis .
Data Table: Biological Activities of Benzenamine Derivatives
| Compound Name | Activity Type | Concentration (μM) | Effect (%) |
|---|---|---|---|
| N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)- | Microtubule inhibition | 20 | 40.76 - 52.03 |
| N-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] | Apoptosis induction | 1 | Enhanced caspase-3 |
| 4-(trifluoromethyl)benzylamine | Antimicrobial | Variable | Varies by strain |
Case Studies and Research Findings
- Synthesis and Evaluation : A comprehensive study synthesized various derivatives of benzenamine and evaluated their biological activities through in vitro assays. The findings suggested that modifications to the methoxy and trifluoromethyl groups significantly influenced the biological efficacy of the compounds .
- Pharmacokinetics : Pharmacokinetic studies indicated favorable absorption characteristics for certain derivatives, enhancing their potential for therapeutic use. The stability of these compounds in biological systems was also assessed to determine their viability as drug candidates .
- Toxicological Assessments : Safety profiles were established through acute toxicity studies in animal models. The results indicated that many derivatives exhibited low toxicity at therapeutic doses, supporting their further development for clinical applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Schiff base formation by condensing 4-(trifluoromethyl)aniline with 4-methoxybenzaldehyde under acidic catalysis (e.g., glacial acetic acid) in ethanol. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for aldehyde:amine), solvent polarity, and reaction time (12–24 hours under reflux). Monitoring via TLC or HPLC ensures completion. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
- Key Parameters : Yield improvements (70–85%) are achieved by inert atmosphere (N₂/Ar) to prevent oxidation of intermediates. IR spectroscopy (C=N stretch at ~1600–1650 cm⁻¹) and NMR (imine proton at δ 8.3–8.5 ppm) confirm structural integrity .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical for characterization?
- Methodology :
- X-ray Crystallography : Resolves crystal packing and confirms the E-configuration of the imine bond. Lattice parameters (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks are analyzed .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., deshielding of aromatic protons near the CF₃ group at δ 125–130 ppm in ¹³C). 2D NMR (COSY, HSQC) resolves coupling patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 322.12 for C₁₅H₁₂F₃NO) and fragmentation pathways .
Q. What computational tools are used to predict physicochemical properties (e.g., logP, polar surface area)?
- Methodology : Software like Gaussian (DFT calculations) or ChemAxon predicts logP (~3.2), solubility (<0.1 mg/mL in water), and topological polar surface area (~30 Ų). Molecular dynamics simulations assess conformational stability in solvents (e.g., DMSO vs. chloroform) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodology : Discrepancies arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Strategies include:
- Variable-temperature NMR to detect equilibrium shifts.
- Comparing DFT-optimized geometries (B3LYP/6-31G*) with crystallographic data.
- Solid-state NMR to correlate with X-ray results .
Q. What are the mechanistic insights into its reactivity in nucleophilic addition or oxidation reactions?
- Methodology :
- Nucleophilic Addition : React with Grignard reagents (e.g., MeMgBr) to form secondary amines. Monitor via in situ IR for C=N bond disappearance. Kinetic studies (UV-Vis) determine rate constants under varying pH .
- Oxidation : Treat with mCPBA or KMnO₄ to form nitro derivatives. LC-MS tracks intermediates; DFT calculates activation barriers for proposed pathways .
Q. How does the trifluoromethyl group influence electronic properties and biological activity?
- Methodology :
- Electron Density Mapping : Natural Bond Orbital (NBO) analysis shows CF₃’s electron-withdrawing effect, reducing HOMO-LUMO gap (4.5–5.0 eV) and enhancing electrophilicity.
- Biological Assays : In vitro testing against kinase targets (e.g., EGFR) reveals IC₅₀ values (e.g., 1.2 μM) via fluorescence polarization. Compare with non-CF₃ analogs to isolate substituent effects .
Q. What strategies mitigate decomposition risks during storage or handling?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
